molecular formula C15H16BrNO3S2 B2924962 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 2034516-88-4

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2924962
CAS No.: 2034516-88-4
M. Wt: 402.32
InChI Key: HNZPRFYKAASFBY-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide is a high-purity synthetic compound of significant interest in medicinal chemistry and oncology research, primarily for its potential as a cysteine protease inhibitor. This structural class of compounds has demonstrated notable activity against deubiquitylating enzymes (DUBs), particularly Ubiquitin Specific Protease 7 (USP7) . Inhibition of USP7 disrupts the ubiquitin-proteasome pathway, leading to the stabilization of key tumor suppressor proteins like p53 and offering a promising mechanism for antineoplastic therapy . Researchers are exploring this compound and its analogs to develop novel cancer treatments, with combination therapy approaches showing potential for synergistic effects when used with genotoxic agents . Furthermore, related bromothiophene sulfonamide scaffolds are actively investigated for their antimicrobial properties, showing potent efficacy against multidrug-resistant bacterial strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (NDM-1-KP) . The compound's unique structure, integrating bromothiophene and dihydrobenzofuran motifs, makes it a valuable chemical tool for probing enzyme mechanisms and developing new therapeutic strategies for neoplastic and infectious diseases.

Properties

IUPAC Name

5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c1-10(17-22(18,19)15-5-4-14(16)21-15)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZPRFYKAASFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide derivatives under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of different functional groups at the bromine or sulfonamide positions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is explored for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known for its antibacterial properties, making it useful in the design of antibiotics.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. Additionally, the thiophene ring can interact with various enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related sulfonamide derivatives, focusing on molecular properties, synthesis pathways, and biological activities.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
Target Compound C₁₃H₁₅BrN₂O₃S₂ 411.3 g/mol - 5-Bromo-thiophene sulfonamide
- 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl
Rigid dihydrobenzofuran enhances binding; bromine aids halogen bonding .
5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide () C₁₃H₁₀BrClN₄O₂S₂ 457.7 g/mol - Triazole ring
- 3-Chlorophenylmethyl
Triazole introduces π-π stacking potential; chlorine increases lipophilicity .
5-Bromo-N-(Syn-(4-Hydroxychroman-3-yl)Methyl)Thiophene-2-Sulfonamide () C₁₄H₁₄BrNO₄S₂ 424.3 g/mol - Chroman hydroxyl group
- Syn-configuration
Hydroxyl group improves solubility; stereochemistry affects activity .
5-Bromo-N-(5-Hydroxy-3-(Thiophen-2-yl)Pentyl)Thiophene-2-Sulfonamide () C₁₃H₁₆BrNO₃S₃ 410.4 g/mol - Thiophene-pentyl chain
- Hydroxyl group
Extended alkyl chain may enhance membrane penetration .
5-Bromo-N-{[1-(Pyrazin-2-yl)Piperidin-4-yl]Methyl}Thiophene-2-Sulfonamide () C₁₄H₁₇BrN₄O₂S₂ 417.3 g/mol - Pyrazine-piperidine hybrid Pyrazine enhances hydrogen bonding; piperidine improves bioavailability .

Biological Activity

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Characteristics

The compound has the following molecular characteristics:

PropertyValue
Common Name 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide
CAS Number 2034516-88-4
Molecular Formula C15H16BrN0₃S₂
Molecular Weight 402.3 g/mol

Structural Features

The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which are known to influence its biological activity. The presence of the dihydrobenzofuran moiety also contributes to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide across various cancer cell lines. The following table summarizes the inhibition rates observed in different types of cancer:

Cancer TypeCell LineInhibition Rate (%)
Leukemia K-56256.84
SR60.89
Non-Small Cell Lung Cancer NCI-H322M40.87
NCI-H46080.92
Colon Cancer HCT-11672.14
KM1241.49
SW-62040.82
CNS Cancer SNB-7558.02
U25173.94

These results indicate a promising profile for this compound as an anticancer agent, particularly in non-small cell lung cancer and leukemia.

The biological activity of sulfonamide derivatives, including this compound, often involves interactions with various biological targets such as enzymes and receptors. The mechanism may include:

  • Inhibition of Enzyme Activity: Sulfonamides are known to inhibit carbonic anhydrase and other enzymes that play critical roles in cellular metabolism.
  • Receptor Modulation: The compound may interact with specific receptors involved in cancer cell proliferation and survival.

Study on Anticancer Activity

In a study published by MDPI, the anticancer activity of various sulfonamide derivatives was evaluated, revealing that compounds with similar structural features exhibited significant growth inhibition in cancer cell lines . This study supports the hypothesis that 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide could possess similar properties.

Cardiovascular Effects

Another aspect of research has focused on the cardiovascular effects of sulfonamide derivatives. A study indicated that certain derivatives could act as endothelin receptor-A inhibitors, which may have implications for treating pulmonary hypertension . While this does not directly relate to the primary anticancer focus, it highlights the diverse biological activities that sulfonamide compounds can exhibit.

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